5-(Trifluoromethyl)-1-indanone
Overview
Description
5-(Trifluoromethyl)-1-indanone is a compound that has garnered attention due to its trifluoromethyl group and indanone structure, which are significant in various applications such as pesticides, medicine, dyes, and functional materials. The presence of the trifluoromethyl group enhances the physical and chemical properties of the compound, as well as its bioactivities .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)-1-indanone has been achieved through a multi-step process starting from 4-trifluoromethyl benzaldehyde. The key steps include Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxide, culminating in a 22% overall yield. The synthesized product has been characterized by various spectroscopic methods, confirming its structure .
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)-1-indanone and related compounds has been studied using both experimental and theoretical methods. For instance, the stable crystal structure of 5-chloro-1-indanone has been analyzed, which shares a similar indanone core, to understand the intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking. These studies provide insights into the influence of such interactions on the molecular structure of indanone derivatives .
Chemical Reactions Analysis
Indanones, including those with trifluoromethyl groups, are versatile intermediates in chemical reactions. For example, they can be synthesized via Friedel-Crafts alkylation under superacidic conditions, which is a testament to their reactivity and potential for further functionalization . Additionally, Heck-type reactions have been employed to synthesize substituted indanones, demonstrating the compound's utility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)-1-indanone are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability. These properties are crucial for the compound's applications in various fields. The compound's solid-state structure and vibrational spectrum have been analyzed to understand its intermolecular interactions and geometrical configuration .
Scientific Research Applications
Synthesis and Characterization
- Applications in Various Fields : 5-(Trifluoromethyl)-1-indanone has wide applications in pesticides, medicine, dyes, and functional materials due to its unique physical and chemical properties and excellent bioactivities. It was synthesized from 4-trifluoromethyl benzaldehyde using several key steps and characterized by various methods (Qian, 2014).
Organic Synthesis Techniques
- Intramolecular Ritter Reaction : Indanol intermediates were prepared using 1-indanone beta-ketoester and subjected to intramolecular Ritter reaction, yielding tricyclic lactams. This process is significant for producing constrained analogues of non-peptide NK(1)-antagonists (van Emelen et al., 2000).
- Synthesis of Trifluoromethylated Compounds : The compound plays a vital role in synthesizing trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins, enhancing the lipophilicity and bioavailability of therapeutics (Prakash et al., 2010).
Pharmaceutical Research
- Synthesis of Anti-Cancer Compounds : Novel compounds synthesized from 1-indanone exhibited potent anticancer activities against certain cancer cell lines (Yong-ming, 2010).
- Angiotensin Converting Enzyme (ACE) Inhibitors : Triazole derivatives synthesized from 5-hydroxy indanone, a derivative of 1-indanone, showed promising results as ACE inhibitors, with minimal toxicity compared to clinical drugs (Vulupala et al., 2018).
Chemical Analysis and Characterization
- Molecular Structure Analysis : The molecular structure of 5-chloro-1-indanone, a related compound, was analyzed using X-ray diffraction and vibrational spectroscopy. This study aids in understanding the intermolecular forces and molecular structure of similar compounds (Ruiz et al., 2006).
Mechanism of Action
Target of Action
Similar compounds such as trifluridine, a thymidine-based chemotherapeutic, have been known to target thymidine phosphorylase .
Mode of Action
It’s suggested that after monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase, and its triphosphate competes with dttp for incorporation into the dna strand synthesized by dna polymerase .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving thymidine phosphorylase .
Pharmacokinetics
Similar compounds like trifluridine are known to be rapidly degraded to an inactive metabolite, 5-trifluoromethyl-2,4(1h,3h)-pyrimidinedione (fty), by thymidine phosphorylase . The elimination half-life of Trifluridine is 1.4 hours on the first day and increases to 2.1 hours on the twelfth day .
Result of Action
It’s suggested that high and chronic exposure to similar compounds causes cellular apoptosis .
properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSXMYSALCGWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479213 | |
Record name | 5-(Trifluoromethyl)-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1-indanone | |
CAS RN |
150969-56-5 | |
Record name | 5-(Trifluoromethyl)-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is novel about the synthesis method for 5-(Trifluoromethyl)-1-indanone presented in the research paper?
A1: The research paper [] presents a novel synthesis method for 5-(Trifluoromethyl)-1-indanone that addresses several limitations of previous methods. Here's a breakdown of its advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.